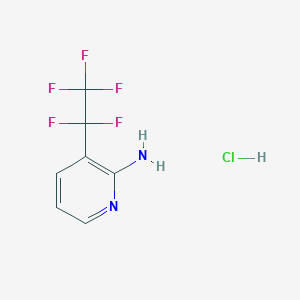

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride

Description

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine hydrochloride (CAS: 2418692-81-4) is a fluorinated pyridine derivative with a pentafluoroethyl (-CF₂CF₃) substituent at the 3-position of the pyridine ring and an amine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₇H₆ClF₅N₂, with a molecular weight of 248.58 g/mol . The compound is characterized by its high fluorine content, which influences its physicochemical properties, such as enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5N2.ClH/c8-6(9,7(10,11)12)4-2-1-3-14-5(4)13;/h1-3H,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGWQTATBGOKFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)C(C(F)(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF5N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2418692-81-4 | |

| Record name | 3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative reacts with a pentafluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to modify the pyridine ring or the pentafluoroethyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical modifications which can lead to the development of novel materials with enhanced properties.

Biology

Research has indicated that 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride exhibits significant biological activity. It is being investigated for:

- Enzyme Inhibition : Studies show that fluorinated compounds can inhibit various enzymes due to their altered binding affinities.

- Receptor Interaction : The compound's unique structure may enhance its specificity towards certain biological receptors.

Medicine

The compound is explored for its potential therapeutic properties in drug discovery. The incorporation of fluorine atoms often leads to improved metabolic stability and altered pharmacokinetic profiles in drug candidates. It has been suggested that:

- Fluorinated drugs often demonstrate enhanced lipophilicity and bioavailability.

- Preliminary studies indicate possible applications in treating diseases where traditional drugs may be less effective.

Industry

In industrial applications, 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride is utilized in producing advanced materials with unique properties attributable to the fluorinated alkyl group. This includes:

- Specialty Polymers : Used in the manufacture of polymers that require specific thermal or chemical resistance.

- Fluorinated Surfactants : Its unique characteristics make it suitable for surfactants used in various formulations.

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of this compound. For example:

-

In Vitro Studies : Research has shown that fluorinated pyridine derivatives can effectively inhibit specific enzymes involved in metabolic pathways.

- Study Reference: In vitro assays demonstrated significant inhibition rates against target enzymes compared to non-fluorinated counterparts.

-

Molecular Docking Studies : Computational studies have suggested favorable binding interactions between 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride and various biological targets.

- Study Reference: Molecular docking simulations indicated enhanced binding affinities due to the presence of the pentafluoroethyl group.

Mechanism of Action

The mechanism of action of 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of the pentafluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The pentafluoroethyl group distinguishes this compound from other fluorinated pyridine derivatives. Below is a comparative analysis with three structural analogs:

*Lipophilicity estimates derived from fluorine and aromatic substituent contributions .

Key Observations :

- The pentafluoroethyl group significantly increases molecular weight and lipophilicity compared to non-fluorinated analogs.

Biological Activity

3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride is a fluorinated organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Characteristics

The compound has the following chemical properties:

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 248.58 g/mol

- CAS Number : 2418692-81-4

The presence of the pentafluoroethyl group contributes significantly to its physical and chemical properties, enhancing its solubility and stability in biological environments .

The biological activity of 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride is largely attributed to its interaction with specific molecular targets within biological systems. The pentafluoroethyl group enhances binding affinity to various receptors and enzymes, which may lead to altered metabolic pathways. This interaction is critical for understanding its pharmacological potential .

Biological Activity Overview

Research indicates that compounds similar to 3-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine;hydrochloride often exhibit significant biological activities. The incorporation of fluorine atoms in small molecules has been shown to improve metabolic stability and alter pharmacokinetic properties. For instance:

- Fluorinated compounds often demonstrate enhanced lipophilicity and polarity, which can affect drug absorption and distribution.

- In vitro studies have shown that fluorinated pyridine derivatives can inhibit various enzymes and interact with cellular receptors .

Table 1: Summary of Biological Activities

Detailed Findings

- Enzyme Inhibition :

- Antimicrobial Properties :

- Cytotoxic Effects :

Q & A

Basic: What are the established synthetic routes for preparing 3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine hydrochloride, and what reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or fluorination strategies. For example, fluorinated pyridine derivatives can be synthesized via substitution of halogenated pyridines with pentafluoroethylating agents (e.g., pentafluoroethyl iodide) under catalytic conditions (e.g., CuI or Pd catalysis). Post-synthetic amination at the 2-position may require protecting group strategies to avoid side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity. Reaction optimization parameters include temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric control of fluorinating agents .

Basic: How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the pyridine ring substitution pattern and pentafluoroethyl group integration. The absence of extraneous peaks indicates purity.

- FTIR : Peaks at ~3350 cm (N-H stretch) and 1100–1250 cm (C-F stretches) validate functional groups.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98%). Mobile phases often combine acetonitrile and ammonium formate buffer (pH 3.5) .

Advanced: What computational strategies are employed to model the electronic effects of the pentafluoroethyl group on the pyridine ring's reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electron-withdrawing effects of the pentafluoroethyl group, which polarizes the pyridine ring and directs electrophilic substitution. Frontier molecular orbital analysis (HOMO/LUMO) identifies reactive sites for nucleophilic attack. Solvent effects (e.g., polar aprotic vs. aqueous) are modeled using implicit solvation models (e.g., COSMO). These insights guide experimental design for regioselective functionalization .

Advanced: How can discrepancies in reported solubility profiles of fluorinated amine hydrochlorides be resolved?

Methodological Answer:

Discrepancies often arise from pH-dependent solubility and counterion effects. Systematic studies should:

- Measure solubility in buffered solutions (pH 1–12) via UV-Vis spectroscopy or gravimetry.

- Compare hydrochloride salt vs. free base solubility in polar (water, DMSO) and nonpolar solvents (hexane).

- Use dynamic light scattering (DLS) to detect aggregation in aqueous media.

- Cross-validate with computational logP calculations (e.g., ACD/Labs) to correlate hydrophobicity trends .

Advanced: What methodologies are used to assess the compound's stability under varying thermal and pH conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (typically >200°C for fluorinated amines).

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation products via LC-MS.

- pH Stability Profiling : Use accelerated stability chambers (25°C/60% RH) and HPLC to track hydrolysis or dimerization over time .

Advanced: How can structure-activity relationship (SAR) studies for derivatives targeting specific biological receptors be designed?

Methodological Answer:

- Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the pyridine 4- or 5-positions to modulate steric/electronic effects.

- In Vitro Assays : Radioligand binding assays (e.g., competitive displacement with -labeled ligands) quantify receptor affinity (K).

- Molecular Docking : Use X-ray crystallography or cryo-EM structures of target receptors (e.g., GPCRs) to predict binding modes in software like AutoDock Vina.

- Pharmacokinetic Screening : Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) .

Basic: What are the recommended storage conditions to maintain the compound's stability over extended periods?

Methodological Answer:

Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Desiccants (silica gel) prevent hydrolysis. Periodic purity checks via HPLC (every 6 months) are advised. Avoid repeated freeze-thaw cycles to prevent salt dissociation .

Advanced: How can reaction byproducts in the synthesis of this compound be analyzed using mass spectrometry?

Methodological Answer:

- LC-HRMS : Identify byproducts via exact mass measurements (e.g., Q-TOF instruments) and isotopic patterns (e.g., chlorine adducts).

- MS/MS Fragmentation : Compare fragmentation pathways of the target compound vs. impurities (e.g., dehalogenation products).

- Retention Time Mapping : Correlate LC peaks with predicted byproducts (e.g., unreacted starting materials or over-fluorinated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.